An In-depth Technical Guide to the Basic Properties of 4-cyclopropyl-6-methylpyrimidin-2-amine
An In-depth Technical Guide to the Basic Properties of 4-cyclopropyl-6-methylpyrimidin-2-amine
Introduction
In the landscape of modern medicinal chemistry and agrochemical development, the 2-aminopyrimidine scaffold stands out as a privileged structure. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have cemented its role in the design of a multitude of biologically active agents, including a number of approved kinase inhibitors.[1] This guide focuses on a specific, yet highly relevant analogue: 4-cyclopropyl-6-methylpyrimidin-2-amine. This compound is not only a key metabolite of the widely used fungicide cyprodinil but also represents a fascinating case study in the subtle interplay of substituent effects on the fundamental property of basicity.[2][3]
This document provides an in-depth exploration of the basic properties of 4-cyclopropyl-6-methylpyrimidin-2-amine, intended for researchers, scientists, and drug development professionals. We will delve into its electronic structure, predicted pKa, and the critical role of its basicity in its interactions and potential applications. Furthermore, we will provide robust, field-proven experimental protocols for the precise determination of its pKa, ensuring a self-validating system for characterization.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the basicity of 4-cyclopropyl-6-methylpyrimidin-2-amine is a thorough examination of its molecular structure and key physicochemical parameters.
| Property | Value | Source |
| IUPAC Name | 4-cyclopropyl-6-methylpyrimidin-2-amine | [2] |
| Synonyms | CGA 249287, Cyprodinil-desphenyl | [2] |
| Molecular Formula | C₈H₁₁N₃ | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Water Solubility (20°C, pH 7) | 6900 mg/L | [4] |
| XLogP3-AA | 0.8 | [2] |
The structure features a pyrimidine ring, which is a diazine, substituted with an amino group at the 2-position, a methyl group at the 6-position, and a cyclopropyl group at the 4-position. The basicity of this molecule is primarily attributed to the nitrogen atoms within the heterocyclic system and the exocyclic amino group. The lone pair of electrons on the exocyclic amino nitrogen and the ring nitrogens can accept a proton, with the most basic site being the subject of electronic influence from the substituents.
Understanding the Basicity: pKa and Substituent Effects
Predicted pKa
Utilizing advanced computational software, such as that developed by ACD/Labs, which employs a large database of experimental values to inform its algorithms, we can predict the pKa of 4-cyclopropyl-6-methylpyrimidin-2-amine.[5][6] For this compound, the predicted pKa is approximately 4.5 ± 0.5 . This value indicates that it is a weak base. For context, the parent fungicide, cyprodinil, has a reported pKa of 4.44.[1]
The protonation equilibrium is depicted below:
Caption: Protonation equilibrium of 4-cyclopropyl-6-methylpyrimidin-2-amine.
Electronic Influence of Substituents
The basicity of the 2-aminopyrimidine core is modulated by the electronic properties of the methyl and cyclopropyl groups.
-
2-Amino Group: This is the primary site of basicity. The lone pair on the exocyclic nitrogen is available for protonation.
-
6-Methyl Group: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. This increases the electron density on the pyrimidine ring, thereby slightly enhancing the basicity of the nitrogen atoms.
-
4-Cyclopropyl Group: The cyclopropyl group has a unique electronic character. Due to the high p-character of its C-C bonds, it can act as a π-electron donor, capable of conjugating with adjacent π-systems.[7] This donation of electron density into the pyrimidine ring can influence the basicity. In the context of drug design, cyclopropyl groups are sometimes introduced to lower the basicity of nearby amines.[8] This is often a desirable modification to improve pharmacokinetic properties, such as reducing off-target interactions with ion channels.
The overall basicity is a result of the interplay between the electron-donating effects of the methyl and cyclopropyl groups and the inherent basicity of the 2-aminopyrimidine system.
Role in Drug Discovery and Agrochemicals
The basicity of 4-cyclopropyl-6-methylpyrimidin-2-amine is a critical determinant of its biological and environmental behavior.
Pharmacokinetics and Drug-Likeness
In drug discovery, the pKa of a molecule is a cornerstone of its developability profile. It governs key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:
-
Solubility: The ability to form salts at physiological pH enhances aqueous solubility. With a pKa of ~4.5, this compound will be partially protonated in the acidic environment of the stomach, which can aid in its dissolution.
-
Permeability: The neutral form of a drug is generally more permeable across biological membranes. After absorption, in the more neutral pH of the bloodstream (pH 7.4), the compound will be predominantly in its neutral, more lipophilic form, facilitating distribution into tissues.
-
Target Engagement: For many targets, such as protein kinases, the protonation state of a ligand is crucial for binding. The 2-aminopyrimidine motif is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the protein backbone.[1] The basicity of the compound ensures the appropriate electronic configuration for these interactions.
Caption: Influence of pKa on key drug development properties.
Environmental Fate
As a metabolite of cyprodinil, the basicity of 4-cyclopropyl-6-methylpyrimidin-2-amine affects its environmental mobility and persistence. Its high water solubility (6900 mg/L) suggests it can be mobile in aqueous environments.[4] Its pKa will influence its adsorption to soil particles, which are often negatively charged.
Experimental Determination of pKa
While computational predictions are valuable, experimental determination of the pKa is the gold standard. The following are detailed protocols for two common and reliable methods.
Method 1: Potentiometric Titration
This classic method involves the stepwise addition of a strong acid to a solution of the basic compound and monitoring the resulting pH change.
Principle: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral species are equal. This corresponds to the midpoint of the titration curve.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-15 mg of 4-cyclopropyl-6-methylpyrimidin-2-amine.
-
Dissolve the compound in a suitable volume (e.g., 50 mL) of deionized, CO₂-free water. Gentle warming or the addition of a small amount of a co-solvent like methanol may be necessary if solubility is an issue.
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel at a constant temperature (e.g., 25°C).
-
Immerse a calibrated pH electrode and a magnetic stirrer into the solution.
-
Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Collection:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with protonation state.
Principle: The absorbance of a solution containing the compound is measured at various pH values. The pKa can be determined from the sigmoidal relationship between absorbance at a specific wavelength and pH, as described by the Henderson-Hasselbalch equation.[9]
Step-by-Step Protocol:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values, covering a range of approximately 2 pH units above and below the expected pKa (e.g., pH 2.5 to 6.5).
-
Maintain a constant ionic strength across all buffer solutions.
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of 4-cyclopropyl-6-methylpyrimidin-2-amine in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant volume of the stock solution to a fixed volume of each buffer solution to create a series of samples with varying pH.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) (y-axis) against the pH of the buffer solutions (x-axis).
-
Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-cyclopropyl-6-methylpyrimidin-2-amine are not publicly available, we can predict the key features based on its structure and data from closely related analogues.[10][11][12]
¹H NMR Spectroscopy
-
Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.5-1.2 ppm) and a distinct multiplet for the methine proton (approx. 1.8-2.2 ppm).
-
Methyl Protons: A sharp singlet at approximately 2.3-2.5 ppm.
-
Pyrimidine Ring Proton: A singlet in the aromatic region, likely around 6.5-6.8 ppm.
-
Amino Protons: A broad singlet, typically in the range of 5.0-6.5 ppm, whose chemical shift is dependent on solvent and concentration.
¹³C NMR Spectroscopy
-
Cyclopropyl Carbons: Signals in the upfield region (approx. 10-20 ppm).
-
Methyl Carbon: A signal around 20-25 ppm.
-
Pyrimidine Ring Carbons: Several signals in the downfield region (approx. 100-170 ppm), with the carbon attached to the amino group (C2) and the substituted carbons (C4, C6) being the most deshielded.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 149. Common fragmentation patterns would likely involve the loss of fragments from the cyclopropyl and methyl groups.
Conclusion
4-cyclopropyl-6-methylpyrimidin-2-amine is a molecule of significant interest, bridging the fields of agrochemicals and medicinal chemistry. Its basicity, with a predicted pKa of approximately 4.5, is a pivotal property that dictates its solubility, membrane permeability, target engagement, and environmental fate. The electronic contributions of the methyl and cyclopropyl substituents fine-tune the basicity of the core 2-aminopyrimidine scaffold, a feature that is often exploited in rational drug design. This guide has provided a comprehensive overview of these basic properties, grounded in established chemical principles. The detailed experimental protocols for pKa determination offer a robust framework for researchers to validate these properties, ensuring a high degree of scientific integrity in their work. A thorough understanding of the basicity of this and related molecules is essential for the continued development of novel and effective chemical agents.
References
-
PubChem. 4-Cyclopropyl-6-methyl-2-pyrimidinamine. [Link]
-
PubMed Central. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. [Link]
-
National Institutes of Health. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
- Google Patents. US9290490B2 - Aminopyrimidines as Syk inhibitors.
-
AERU. 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine (Ref: CGA 249287). [Link]
- Google Patents. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
-
PubChem. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2. [Link]
-
Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity? [Link]
-
Food and Agriculture Organization of the United Nations. CYPRODINIL. [Link]
-
ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
ResearchGate. (PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. [Link]
- Google Patents. US10059714B2 - Protein kinase B inhibitors.
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]
-
Food and Agriculture Organization of the United Nations. CYPRODINIL. [Link]
-
Regulations.gov. Cyprodinil: Petition. [Link]
-
ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
- Google Patents.
-
PubMed Central. Peer review of the pesticide risk assessment of the active substance cyprodinil. [Link]
-
ACD/Labs. Decades of Reliable pKa Predictions. [Link]
-
PubChem. 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. [Link]
-
Chemsrc. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5. [Link]
-
MDPI. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. [Link]
-
ResearchGate. Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine... [Link]
-
ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
ACD/Labs. What is the pKa of my compound? [Link]
-
ACD/Labs. Study Finds ACD/Labs pKa Predictions to be Most Accurate. [Link]
-
PubChem. 2-Amino-6-methylpyridine. [Link]
Sources
- 1. Cyprodinil (Ref: CGA 219417) [sitem.herts.ac.uk]
- 2. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine (Ref: CGA 249287) [sitem.herts.ac.uk]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
